molecular formula C6H5F5N2O2S B570248 2-Nitro-4-(pentafluorosulfanyl)aniline CAS No. 197385-06-1

2-Nitro-4-(pentafluorosulfanyl)aniline

Cat. No.: B570248
CAS No.: 197385-06-1
M. Wt: 264.17
InChI Key: TWGHNGNESYMJOQ-UHFFFAOYSA-N
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Description

2-Nitro-4-(pentafluorosulfanyl)aniline (CAS RN: 197385-06-1) is a high-value aromatic intermediate specifically designed for advanced research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. Its unique structure incorporates both a nitro group and the pentafluorosulfanyl (SF5) moiety, the latter of which is renowned for its exceptional properties, including high thermal and chemical stability, significant electronegativity, and strong lipophilicity—often described as a "super-trifluoromethyl group" . This compound serves as a critical synthetic precursor in organic synthesis. It is a key starting material for the preparation of innovative meta-diamide insecticides, a class known to act on insect GABA receptors . Furthermore, its utility extends to various nucleophilic substitution reactions, including vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the functionalization of the aromatic ring to create diverse advanced intermediates . The presence of the SF5 group significantly influences the bioavailability and log P values of the final molecules, making this aniline derivative a powerful tool for modulating the physicochemical properties of lead compounds in crop protection and drug design . The product is offered with a purity of ≥98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHNGNESYMJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology and Mechanistic Pathway

Oxidative amination offers an alternative route to 2-nitro-4-(pentafluorosulfanyl)aniline, particularly useful for substrates resistant to VNS. This method employs n-butyllithium (n-BuLi) to deprotonate the aminating agent, followed by oxidation with potassium permanganate (KMnO₄) to stabilize the aromatic intermediate. The SF₅ group’s electron-withdrawing nature enhances the ring’s susceptibility to nucleophilic attack, while the nitro group ensures activation at the ortho position.

The mechanism involves:

  • Generation of a lithium amide species from the amine precursor.

  • Nucleophilic attack on the nitro-SF₅-benzene, forming a cyclohexadienyl intermediate.

  • Oxidation by KMnO₄ to restore aromaticity and yield the final product.

Reaction Optimization and Characterization

Critical parameters for this method include:

  • Solvent : Tetrahydrofuran (THF) or diethyl ether, which compatibly dissolve both n-BuLi and the aromatic substrate.

  • Oxidant : KMnO₄ (2.0 equivalents), added stoichiometrically to ensure complete oxidation.

  • Temperature : –78°C to 0°C, crucial for controlling side reactions.

Yields for oxidative amination are moderately high (60–70%), though slightly lower than VNS due to competing oxidation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization ensures >95% purity, as verified by gas chromatography-mass spectrometry (GC-MS).

Table 2: Key Parameters in Oxidative Amination

ParameterOptimal ValueEffect on Yield/Purity
SolventTHFEnhances nucleophile stability
OxidantKMnO₄ (2.0 equiv)Minimizes over-oxidation
Temperature–78°CSuppresses side reactions

Comparative Analysis of Synthetic Methods

Yield and Scalability

The VNS method outperforms oxidative amination in yield (75% vs. 70%) and scalability, as it avoids cryogenic conditions and hazardous oxidants like KMnO₄. However, oxidative amination is preferable for substrates containing sterically hindered positions, where VNS may fail due to reduced nucleophilic accessibility.

Applications and Derivatives

This compound serves as a precursor to SF₅-containing heterocycles, including benzimidazoles and quinoxalines, via catalytic hydrogenation to the corresponding diamine followed by cyclization. These derivatives exhibit enhanced thermal stability and electronic properties, making them valuable in materials science and pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(pentafluorosulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis:
2-Nitro-4-(pentafluorosulfanyl)aniline serves as a crucial precursor for synthesizing complex molecules, particularly those containing the pentafluorosulfanyl group. It is utilized in the preparation of various heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles, which are important in medicinal chemistry .

Reactivity and Mechanism:
The compound’s electron-withdrawing properties enhance its reactivity towards nucleophiles, facilitating nucleophilic aromatic substitutions. This characteristic is particularly useful in developing new materials with specific electronic properties.

Biology

Potential Biological Activities:
Research is ongoing to explore the biological activities of derivatives of this compound. Initial studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Case Study:
A study demonstrated that derivatives of this compound showed promising results in inhibiting certain cancer cell lines, indicating its potential role in anticancer therapies.

Medicine

Drug Development:
The compound is being investigated as a precursor for developing pharmaceuticals with enhanced bioavailability and stability. Its unique structure allows for modifications that can lead to improved therapeutic profiles.

Applications in Formulations:
Research has indicated that compounds derived from this compound can be incorporated into drug formulations to improve solubility and efficacy .

Industry

Specialty Chemicals Production:
In industrial applications, this compound is used to produce specialty chemicals and advanced materials. Its unique electronic properties make it suitable for high-performance applications in electronics and materials science.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesis of benzimidazoles and quinoxalines
BiologyPotential antimicrobial and anticancer activitiesDerivatives show promise against cancer cell lines
MedicinePrecursor for drug developmentEnhances bioavailability and stability of drugs
IndustryProduction of specialty chemicalsValuable for high-performance electronic materials

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pentafluorosulfanyl)aniline involves its interaction with molecular targets through its electron-withdrawing nitro and pentafluorosulfanyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 2-Nitro-4-(pentafluorosulfanyl)aniline and its analogues:

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Melting Point (°C) LogP Key Properties
This compound SF₅ 287.18* Not reported ~2.5† High electronegativity, steric bulk, thermal stability
2-Nitro-4-(trifluoromethyl)aniline CF₃ 206.13 Not reported ~1.8‡ Moderate electron-withdrawing effect; lower steric hindrance
2-Nitro-4-(trifluoromethoxy)aniline OCF₃ 222.12 62–64 ~2.0† Enhanced lipophilicity; resonance stabilization
2-Nitro-4-(propylthio)aniline S-C₃H₇ 212.27 Not reported 3.09 High lipophilicity; metabolite of Albendazole

*Calculated based on molecular formula C₆H₄F₅N₂O₂.
†Estimated via computational methods.
‡Derived from experimental comparisons in .

Key Observations:
  • Electron-Withdrawing Effects : The SF₅ group exhibits stronger electron-withdrawing capability than CF₃ or OCF₃ due to its hypervalent sulfur structure, which polarizes the aromatic ring and stabilizes negative charges .
  • Lipophilicity : The propylthio derivative (LogP = 3.09) is more lipophilic than SF₅ or OCF₃ analogues, suggesting improved membrane permeability in pharmaceutical contexts .

Spectroscopic and Physicochemical Data

  • 2-Nitro-4-(trifluoromethyl)aniline: Infrared (IR) spectroscopy reveals strong absorption bands at 1,520 cm⁻¹ (NO₂ asymmetric stretch) and 1,340 cm⁻¹ (C–N stretch), with NMR shifts indicating significant deshielding of aromatic protons due to the CF₃ group .
  • 2-Nitro-4-(trifluoromethoxy)aniline : Melting point (62–64°C) and purity (95%) are well-documented, supporting its utility as a reference standard in analytical chemistry .

Biological Activity

2-Nitro-4-(pentafluorosulfanyl)aniline, an organic compound characterized by a nitro group and a pentafluorosulfanyl (SF5) moiety attached to an aniline ring, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C₆H₄F₅N₂O₂S. The presence of the SF5 group significantly enhances its electron-withdrawing capabilities, which can influence its reactivity and interaction with biological targets. The compound is noted for its high chemical stability and unique physicochemical properties, making it a candidate for various applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : Preliminary investigations indicate that this compound and its derivatives may have anticancer effects, although detailed studies are required to elucidate the specific mechanisms involved.
  • Insecticidal Activity : Some derivatives have shown promising insecticidal effects, indicating potential applications in agricultural chemistry.

The mechanism of action for this compound is primarily attributed to the interactions facilitated by its nitro and SF5 groups. These groups can influence enzymatic activities and cellular processes by altering the compound's reactivity and binding affinity to various molecular targets. For instance, the nitro group can be reduced to an amino group under certain conditions, potentially leading to different biological effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

  • Synthesis : The compound is typically synthesized through nitration of 4-(pentafluorosulfanyl)aniline using nitric acid under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the aniline ring can significantly impact biological activity. For example, variations in substituents at specific positions on the ring may enhance or reduce antimicrobial efficacy .
  • Case Studies :
    • A study evaluated a series of diarylpentanoids related to this compound, highlighting their diverse biological activities, including antitumor and anti-inflammatory effects. The results suggested that specific structural features contribute to enhanced bioactivity .
    • Another investigation reported on the insecticidal activity of a derivative of this compound, demonstrating significant selectivity towards target insect species while maintaining favorable solubility characteristics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerPotential anticancer effects observed
InsecticidalHigh selectivity and efficacy in target insects

Q & A

Q. Critical Conditions :

  • Temperature control during nitration to prevent byproducts.
  • Stoichiometric excess of nitrating agents (1.2–1.5 equivalents).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A combination of techniques is recommended:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), with NH₂ protons at δ ~5.5 ppm (broad, exchangeable).
    • ¹⁹F NMR : Distinct signals for pentafluorosulfanyl group (δ -60 to -80 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns.

Q. Table 1: Representative Spectral Data (Analog Compounds)

TechniqueKey Peaks/ShiftsReference
FT-IR (NO₂)1520 cm⁻¹ (asymmetric stretch)
¹⁹F NMRδ -72 ppm (SF₅ group)

Advanced: How can computational methods like DFT elucidate the electronic structure of this compound?

Answer:
Density Functional Theory (DFT) provides insights into:

  • Electron Distribution : Calculated Mulliken charges reveal electron-withdrawing effects of NO₂ and SF₅ groups, directing electrophilic substitution .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at meta positions relative to SF₅) .
  • Vibrational Frequencies : Simulated IR/Raman spectra align with experimental data to validate structural assignments .

Q. Methodology :

  • Use B3LYP/6-311++G(d,p) basis set for geometry optimization.
  • Solvent effects (e.g., DMSO) modeled via PCM (Polarizable Continuum Model) .

Advanced: What experimental designs are suitable for studying the environmental degradation of this compound?

Answer:
Box-Behnken Design (BBD) optimizes degradation studies under varying conditions:

  • Variables : pH (3–9), temperature (20–40°C), catalyst load (e.g., MnFe₂O₄/Zn₂SiO₄ at 0.1–1.0 g/L) .
  • Response Surface Methodology (RSM) : Models degradation efficiency and identifies rate-limiting factors (e.g., hydroxyl radical generation) .

Q. Degradation Pathways :

  • Photocatalytic oxidation cleaves the aromatic ring, yielding intermediates like nitroso derivatives and NH₄⁺ ions .

Basic: How should researchers ensure the stability of this compound during storage?

Answer:

  • Storage Conditions :
    • Temperature : -20°C in airtight, amber vials to prevent photodegradation .
    • Atmosphere : Inert gas (N₂ or Ar) to inhibit oxidation .
  • Stability Monitoring :
    • Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition .

Advanced: How does the pentafluorosulfanyl (SF₅) group influence reactivity compared to other electron-withdrawing substituents?

Answer:
The SF₅ group exhibits unique electronic and steric effects:

  • Electron-Withdrawing Strength : Stronger than CF₃ but weaker than NO₂, directing electrophilic substitution to specific positions .
  • Steric Hindrance : Bulky SF₅ reduces reaction rates in nucleophilic aromatic substitution compared to smaller groups (e.g., Cl) .
  • Comparative Reactivity :
    • SF₅ vs. CF₃ : Higher thermal stability and resistance to hydrolysis .

Q. Table 2: Substituent Effects on Reaction Rates

SubstituentRelative Rate (Nitration)Thermal Stability
SF₅0.45High
CF₃0.60Moderate
NO₂1.00Low

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